molecular formula C8H6O4 B3011231 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione CAS No. 6118-51-0

3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione

Cat. No.: B3011231
CAS No.: 6118-51-0
M. Wt: 166.13 g/mol
InChI Key: QQYNRBAAQFZCLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione is an organic compound with the molecular formula C8H6O4 and a molecular weight of 166.13 g/mol . It is also known as furan-protected maleic anhydride. This compound is characterized by its unique structure, which includes a tetrahydro-epoxyisobenzofuran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione typically involves the reaction of maleic anhydride with furan in the presence of a solvent such as toluene . The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. The white solid product is then collected and purified .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and solvent volume, are optimized to ensure maximum yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione involves its interaction with molecular targets through its reactive functional groups. The epoxy and anhydride functionalities allow it to form covalent bonds with nucleophiles, leading to the formation of stable adducts. These interactions can modulate biological pathways and chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-4-methyl-
  • 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-4,7-dimethyl-
  • 3a,4,7,7a-Tetrahydro-4,7-epoxyisoindole-1,3(2H)-dione

Uniqueness

3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione is unique due to its specific ring structure and the presence of both epoxy and anhydride functionalities. These features make it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYNRBAAQFZCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C3C(C1O2)C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863535
Record name 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5426-09-5, 6118-51-0, 6766-44-5
Record name 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5426-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxabicyclo(2.2.1)-5-heptene-2,3-dicarboxylic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005426095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AI 3-32678
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006118510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6118-51-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144085
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC190418
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furan-maleic anhydride adduct
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231495
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furan-maleic anhydride adduct
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61997
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furan-maleic anhydride adduct
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14002
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.155
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic Anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.